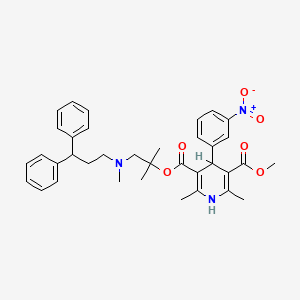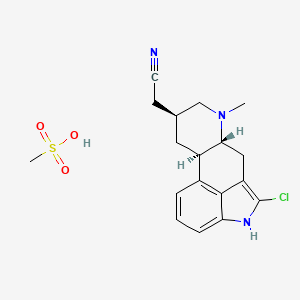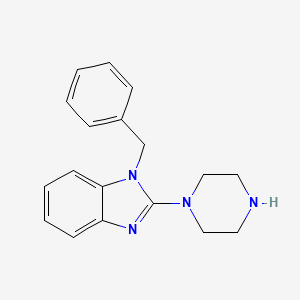
Leukadherin-1
Vue d'ensemble
Description
Leukadherin-1 is a small molecule that acts as an agonist for the complement receptor 3 (CR3), also known as CD11b/CD18. This receptor is a multi-functional integrin expressed predominantly on neutrophils, myeloid cells, and natural killer cells. This compound has shown therapeutic promise in animal models of vascular injury and inflammation by reducing inflammatory signaling and promoting adhesion of leukocytes to inflamed endothelium .
Applications De Recherche Scientifique
Leukadherin-1 has several scientific research applications:
Immunology: It is used to study the role of CR3 in immune cell signaling and function.
Vascular Biology: It has been used in models of vascular injury to promote leukocyte adhesion to inflamed endothelium and restrict tissue infiltration, thereby reducing inflammation.
Autoimmune Diseases: This compound has potential therapeutic applications in autoimmune diseases like systemic lupus erythematosus by modulating immune cell signaling.
Critical Illness: It has been studied for its ability to ameliorate endothelial barrier damage mediated by neutrophils in critically ill patients.
Mécanisme D'action
Target of Action
Leukadherin-1 (LA-1) is a small molecule allosteric activator of the leukocyte surface integrin CD11b/CD18 . This integrin, also known as CR3 (complement receptor 3; Mac-1), plays a key role in promoting the adhesion of activated neutrophils to inflamed endothelia . It binds to endothelial intercellular adhesion molecule-1 (ICAM-1), which is crucial for leukocyte adhesion and migration .
Mode of Action
LA-1 enhances the adhesion of blood neutrophils to inflamed endothelium and restricts tissue infiltration . It increases CD11b/CD18-dependent cell adhesion to fibrinogen . LA-1 enhances leukocyte adhesion to ligands (such as ICAM-1) and vascular endothelium . Therefore, LA-1 offers a novel mechanism of anti-inflammatory action by activation, rather than inhibition, of the neutrophil CR3 integrin .
Biochemical Pathways
LA-1’s action on CD11b/CD18 leads to a reduction in leukocyte transendothelial migration and influx to injury sites . This is achieved by suppressing innate inflammatory signaling . LA-1’s pretreatment reduces the secretion of interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by monokine-stimulated NK cells . It also reduces the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes .
Pharmacokinetics
It’s known that la-1 is administered intraperitoneally .
Result of Action
LA-1’s activation of CD11b/CD18 significantly inhibits the LPS-induced pro-inflammatory response in macrophages . It also protects barrier function in the absence and presence of fMLP, which serves as a secondary stimulant to cause maximal loss of barrier function . LA-1 treatment results in decreased migration dynamics of neutrophils crawling on an endothelial monolayer .
Action Environment
The action of LA-1 is influenced by the inflammatory environment. In the presence of inflammation, LA-1 enhances the adhesion of blood neutrophils to inflamed endothelium . In the context of endotoxic shock, LA-1 could significantly reduce mortalities of mice and alleviate pathological injury of liver and lung .
Analyse Biochimique
Biochemical Properties
Leukadherin-1 enhances the binding of CD11b/CD18 to its ligand ICAM-1 (intercellular adhesion molecule-1), a member of the immunoglobulin family expressed on the surface of vascular endothelial cells . This interaction plays a key role in promoting the adhesion of activated neutrophils to inflamed endothelia .
Cellular Effects
This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines such as interferon (IFN)-γ, tumour necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by monokine-stimulated NK cells . It also reduces the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes .
Molecular Mechanism
This compound works by activating, rather than inhibiting, the neutrophil CR3 integrin . Activation of TLR4 by LPS could endocytose CD11b and activation of CD11b by this compound could endocytose TLR4 in vitro and in vivo, subsequently blocking the binding of LPS with TLR4 .
Temporal Effects in Laboratory Settings
This compound has been shown to protect barrier function in the absence and presence of fMLP, a secondary stimulant to cause maximal loss of barrier function . It also reduces the migration dynamics of neutrophils crawling on an endothelial monolayer .
Dosage Effects in Animal Models
This compound has shown therapeutic promise in animal models of vascular injury and inflammation . It significantly reduces mortalities of mice and alleviates pathological injury of liver and lung in endotoxic shock .
Méthodes De Préparation
The synthetic routes and reaction conditions for Leukadherin-1 are not extensively detailed in the available literature. it is known that this compound is a small molecule allosteric activator of CR3, and its preparation involves organic synthesis techniques
Analyse Des Réactions Chimiques
Leukadherin-1 primarily undergoes reactions that enhance CD11b/CD18-dependent cell adhesion. It increases the adhesion of leukocytes to fibrinogen and intercellular adhesion molecule 1 (ICAM-1) by forming long membrane tethers . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather interacts with cellular receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Leukadherin-1 is unique in its mechanism of action as an allosteric activator of CR3. Similar compounds include other integrin agonists that target different integrins or have different modes of action. For example:
Other Integrin Agonists: Compounds that activate integrins like CD11a/CD18 or CD11c/CD18 may have similar effects on leukocyte adhesion but target different integrin subunits.
This compound stands out due to its specific activation of CD11b/CD18 and its potential therapeutic applications in reducing inflammation and treating autoimmune diseases.
Propriétés
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
| Record name | GB-1275 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GB-1275 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leukadherin-1 interact with its target, CD11b/CD18?
A1: this compound binds to and allosterically activates the CD11b/CD18 integrin on leukocytes. [, ] This activation enhances the adhesion of leukocytes to their ligands, such as ICAM-1 on the endothelium and iC3b on immune complexes. [, ]
Q2: What are the downstream effects of this compound binding to CD11b/CD18?
A2: this compound binding leads to several downstream effects:
- Reduced Leukocyte Transmigration: While LA1 initially enhances leukocyte adhesion to the endothelium, it ultimately reduces their transmigration into tissues. [, , ] This suggests a potential role in controlling excessive inflammation.
- Modulation of Immune Cell Activity: LA1 has been shown to inhibit the activation of macrophages, suppressing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ] It also appears to influence NK cell function by reducing IFN-γ secretion. []
- Suppression of TLR Signaling: Research indicates LA1 can suppress Toll-like receptor (TLR) signaling pathways, particularly TLR2, TLR4, TLR7, and TLR9. [, , ] This suppression likely contributes to its anti-inflammatory effects.
- Modulation of Microglial Activity: In the central nervous system, LA1 has been shown to modulate microglial activity, reducing their activation and potentially protecting against neuronal damage in models of stroke and Parkinson's disease. [, , ]
Q3: What preclinical models have been used to investigate the efficacy of this compound?
A3: Researchers have explored LA1's therapeutic potential in various preclinical models:
- Inflammatory Diseases: Studies have shown LA1's potential in models of acute experimental colitis, [] endotoxic shock, [, ] and hyperoxia-induced lung injury in neonatal rats. []
- Transplantation: LA1 has demonstrated promising results in prolonging kidney allograft survival in mice, potentially by reducing leukocyte infiltration and promoting immune tolerance. [, ]
- Cancer: Research suggests LA1 may have anti-tumor effects by reducing the infiltration of tumor-associated macrophages (TAMs), thereby enhancing T-cell mediated anti-tumor immunity. []
- Neurological Disorders: LA1 has shown protective effects in models of stroke [, ] and rotenone-induced Parkinson's disease [] by modulating microglial activity and reducing neuroinflammation.
Q4: What are the potential clinical implications of this compound's preclinical efficacy?
A4: While further research is needed, LA1's preclinical efficacy suggests potential therapeutic avenues for conditions characterized by excessive inflammation and immune dysregulation. This includes autoimmune diseases like lupus, [] organ transplantation, [, ] and neurodegenerative disorders. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















